molecular formula C7H10N2O B1387221 3-(Dimethylamino)-2-acetylacrylonitrile CAS No. 885121-98-2

3-(Dimethylamino)-2-acetylacrylonitrile

Cat. No.: B1387221
CAS No.: 885121-98-2
M. Wt: 138.17 g/mol
InChI Key: XLEZLQVGCSBJJE-FNORWQNLSA-N
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Description

3-(Dimethylamino)-2-acetylacrylonitrile: is an organic compound that features a nitrile group, an acetyl group, and a dimethylamino group attached to an acrylonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-acetylacrylonitrile typically involves the reaction of dimethylamine with 2-acetylacrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the dimethylamine on the acrylonitrile moiety .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Solvent selection and purification steps are crucial to obtaining high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(Dimethylamino)-2-acetylacrylonitrile is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and polymers. Its reactivity makes it valuable for creating complex molecular structures .

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .

Industry: The compound is utilized in the production of dyes, pigments, and other materials. Its ability to undergo polymerization reactions makes it useful in the creation of specialty polymers with unique properties .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-acetylacrylonitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(Dimethylamino)-2-acetylacrylonitrile is unique due to the presence of both the acetyl and nitrile groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups allows for a wide range of synthetic applications and potential biological activities .

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(10)7(4-8)5-9(2)3/h5H,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEZLQVGCSBJJE-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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